(5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound (5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a complex heterocyclic architecture. Key structural elements include:
- 1,2,4-Oxadiazole-thiophene hybrid: The oxadiazole ring (a bioisostere for esters/amides) is fused with a thiophene moiety, contributing to π-π stacking and metabolic stability.
- Piperidinyl-methanone backbone: The piperidine ring provides conformational flexibility, while the methanone group may influence solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c19-15-7-14(8-20-9-15)18(24)23-4-1-2-12(10-23)6-16-21-17(22-25-16)13-3-5-26-11-13/h3,5,7-9,11-12H,1-2,4,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLALIGXSLLGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-tubercular, antifungal, and cytotoxic activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 391.269 g/mol. The compound features a piperidine ring, a bromopyridine moiety, and an oxadiazole group, which are known for their diverse biological activities.
1. Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of compounds similar to the one . For instance, a study synthesized various substituted derivatives and tested them against Mycobacterium tuberculosis H37Ra. Among the tested compounds, some exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM . Although direct data on the specific compound's anti-tubercular activity is limited, its structural components suggest potential efficacy against tuberculosis.
2. Antifungal Activity
The compound's structure suggests it could exhibit antifungal properties. A related study synthesized piperidine-based derivatives and tested them against Candida auris, demonstrating that some derivatives had minimum inhibitory concentrations (MIC) from 0.24 to 0.97 μg/mL . Given the structural similarities, it is plausible that (5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone may also possess antifungal activity.
3. Cytotoxicity
Research indicates that many piperidine derivatives exhibit low toxicity to human cells while maintaining biological activity against pathogens . The cytotoxicity profile of related compounds suggests that this compound may also be non-toxic at therapeutic concentrations.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analog: 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (Compound A)
Key Structural Differences :
- Substituents: A 4-bromophenyl group replaces the 5-bromopyridinyl moiety, reducing nitrogen-mediated interactions.
- Backbone : Both share a ketone group, but Compound A includes a sulfanyl linker, which may enhance solubility but introduce steric hindrance.
Table 1: Structural and Functional Comparison
Implications :
Spectroscopic Data Comparison
Spectral characterization of the target compound and analogs relies on techniques such as 1H-NMR, 13C-NMR, and UV-Vis spectroscopy (as demonstrated in and standardized in ).
Table 2: Hypothetical NMR Shifts (Based on )
Key Observations :
Crystallographic and Computational Insights
While direct crystallographic data for the target compound are unavailable, SHELX programs () are widely used to resolve structures of similar heterocyclic systems. For example:
- Piperidine rings in analogs often adopt chair conformations, optimizing steric interactions.
- Oxadiazole-thiophene systems may exhibit planar geometries, favoring stacking interactions absent in triazole-based analogs.
Q & A
Q. What are the common synthetic routes for preparing (5-Bromopyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?
The synthesis involves multi-step reactions:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole core via reaction of carbohydrazides with phosphorus oxychloride (POCl₃), followed by hydrolysis .
- Alkylation : Introduction of the piperidine-methyl group using chloro-methyl intermediates (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) under reflux conditions .
- Coupling : The bromopyridine moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Key validation : Monitor intermediates using HPLC (C18 column, acetonitrile/water gradient) and confirm final product purity via NMR (¹H/¹³C) and FTIR .
Q. How is the purity and structural integrity of this compound validated in academic research?
Q. What biological activities are associated with structurally similar 1,2,4-oxadiazole derivatives?
- Antimicrobial activity : Derivatives with 3-aryl-1,2,4-oxadiazole groups show inhibition against Staphylococcus aureus (MIC: 8–32 µg/mL) via agar dilution assays .
- Antifungal potential : Analogous compounds exhibit activity against Candida albicans (MIC: 16–64 µg/mL) in broth microdilution tests .
Note : Bioactivity depends on substituent electronic effects; bromine enhances lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in oxadiazole cyclocondensation?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (100–120°C), POCl₃ stoichiometry (1.5–2.5 eq), and reaction time (4–8 hrs) .
- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions (e.g., over-oxidation) compared to batch methods .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization at lower temperatures (80–90°C) .
Q. How to resolve contradictions in reported bioactivity data for oxadiazole-piperidine hybrids?
- Structural analogs : Compare MIC values of derivatives with/without the thiophene-3-yl group; steric hindrance from thiophene may reduce binding in some assays .
- Assay standardization : Control variables like inoculum size (e.g., 1×10⁵ CFU/mL) and solvent (DMSO ≤1% v/v) to minimize false negatives .
- Mechanistic studies : Use molecular docking to assess interactions with bacterial enoyl-ACP reductase (FabI) or fungal CYP51 .
Q. What advanced techniques are used to analyze the compound’s solid-state structure?
- X-ray crystallography : Resolve π-stacking interactions between the bromopyridine and oxadiazole rings (distance: 3.4–3.6 Å) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) for storage recommendations .
- Powder XRD : Confirm polymorphic purity (e.g., characteristic peaks at 2θ = 12.5°, 18.3°, and 25.7°) .
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO:water (1:4) or β-cyclodextrin (10 mM) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the piperidine nitrogen .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Q. What strategies mitigate toxicity concerns during in vivo studies?
- Acute toxicity screening : Conduct OECD 423 tests in rodents (dose range: 50–2000 mg/kg) to determine LD₅₀ .
- Metabolic profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., bromine-liberated intermediates) .
- Structural modification : Replace bromine with less toxic substituents (e.g., CF₃) while retaining activity .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
| Intermediate | Synthetic Step | Key Spectral Data | Reference |
|---|---|---|---|
| 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carbohydrazide | Cyclocondensation | ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6 (m, 2H, thiophene) | |
| 3-((1,2,4-Oxadiazol-5-yl)methyl)piperidine | Alkylation | ¹³C NMR (CDCl₃): δ 52.1 (piperidine-CH₂), 165.3 (C=N) |
Q. Table 2. Bioactivity Data for Structural Analogs
| Compound | Microbial Target | MIC (µg/mL) | Assay Method | Reference |
|---|---|---|---|---|
| Analog A (Br replaced with Cl) | S. aureus | 16 | Agar dilution | |
| Analog B (thiophene substituent) | C. albicans | 32 | Broth microdilution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
